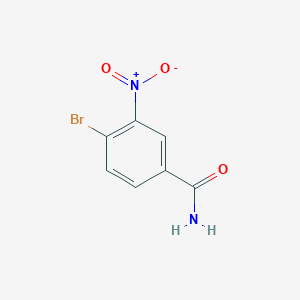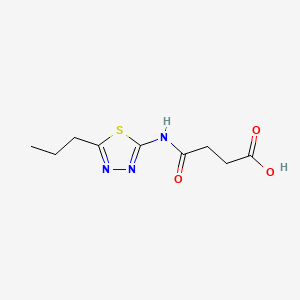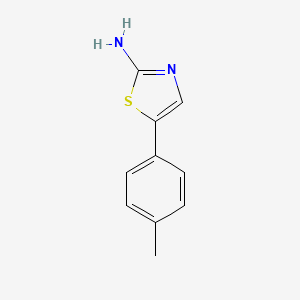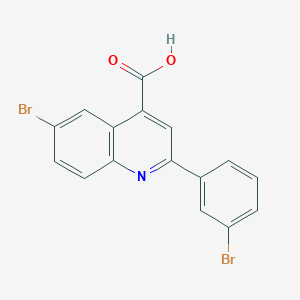
6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinoline derivatives involves several strategies, including the Buchwald–Hartwig amination and intramolecular cyclization reactions. One such process reported the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines, achieving yields of 60–88% (Bonacorso et al., 2018). Another approach involved the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate, leading to various quinoline derivatives through bromination and alkaline hydrolysis processes (Klásek et al., 2003).
Molecular Structure Analysis
Studies on the molecular structure and characterization of quinoline derivatives have employed a combination of experimental and theoretical methods. The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of related compounds like 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid have been thoroughly investigated, providing insights into the charge transfer within the molecule and its stability arising from hyper-conjugative interactions (Ulahannan et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, highlighting their versatile chemical properties. For instance, the synthesis of novel quinoline derivatives through Sonogashira cross-coupling reactions showcases the ability to introduce different substituents into the quinoline core, affecting its chemical behavior and potential applications (Rodrigues et al., 2019).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as their photophysical behavior, are crucial for their application in materials science. Investigations into the photophysics of these compounds have revealed intraligand and charge-transfer type transitions, which are significant for their use in optoelectronic devices (Bonacorso et al., 2018).
Chemical Properties Analysis
The chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. Studies have shown that these compounds can form stable complexes with DNA, suggesting potential applications in medicinal chemistry and drug design due to their interactions with biological macromolecules (Ulahannan et al., 2015).
科学的研究の応用
6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H9Br2NO2 . It’s a type of quinoline, a class of compounds that have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .
Quinolines play a major role in the field of medicinal chemistry . They are an essential scaffold for leads in drug discovery . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
Quinoline and its derivatives have shown potential biological and pharmaceutical activities . They have been used in the synthesis of bioactive compounds . For example, they have been used in the synthesis of bioactive chalcone derivatives .
The synthesis of quinolines involves various protocols, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These are classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H9Br2NO2 . It’s a type of quinoline, a class of compounds that have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .
Quinolines play a major role in the field of medicinal chemistry . They are an essential scaffold for leads in drug discovery . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
Quinoline and its derivatives have shown potential biological and pharmaceutical activities . They have been used in the synthesis of bioactive compounds . For example, they have been used in the synthesis of bioactive chalcone derivatives .
The synthesis of quinolines involves various protocols, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These are classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H9Br2NO2 . It’s a type of quinoline, a class of compounds that have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .
Quinolines play a major role in the field of medicinal chemistry . They are an essential scaffold for leads in drug discovery . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
Quinoline and its derivatives have shown potential biological and pharmaceutical activities . They have been used in the synthesis of bioactive compounds . For example, they have been used in the synthesis of bioactive chalcone derivatives .
The synthesis of quinolines involves various protocols, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These are classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
特性
IUPAC Name |
6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2NO2/c17-10-3-1-2-9(6-10)15-8-13(16(20)21)12-7-11(18)4-5-14(12)19-15/h1-8H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFMZMLZEJHETP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359828 |
Source


|
| Record name | 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid | |
CAS RN |
350998-36-6 |
Source


|
| Record name | 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


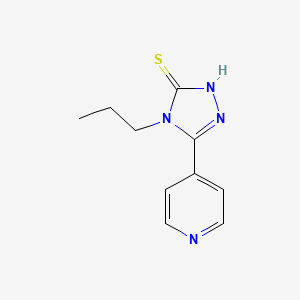
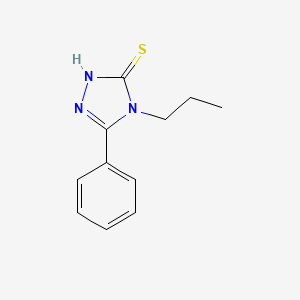
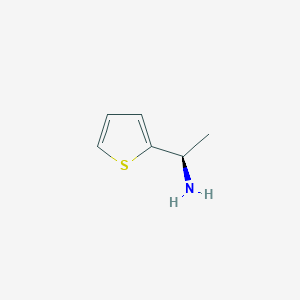
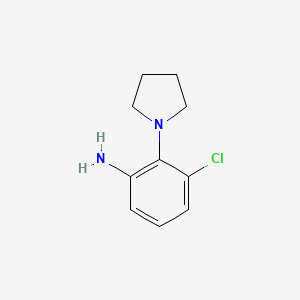

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)
